clorofluorocarburi

Chlorofluorocarbons (CFCs) are a class of organic compounds that contain carbon, chlorine, and fluorine atoms. Originally developed in the early 20th century, CFCs were widely used as refrigerants, propellants for aerosol sprays, and solvents due to their stability, non-toxicity, and low flammability. However, extensive use of CFCs led to significant environmental concerns, particularly their impact on the ozone layer. Upon exposure to ultraviolet radiation in the stratosphere, CFCs break down to release chlorine atoms, which can catalyze the destruction of ozone molecules, leading to a depletion of the ozone layer and increasing the risk of UV radiation reaching Earth's surface.

The Montreal Protocol, an international treaty signed in 1987, aimed at phasing out the production and consumption of CFCs globally. By the early 2000s, most countries had completely phased out their use to protect the ozone layer. Today, alternative substances with lower environmental impact have replaced CFCs in various applications, ensuring both economic and ecological sustainability.

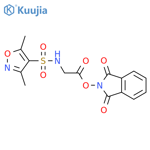

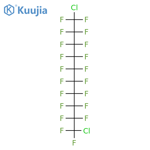

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

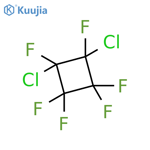

|

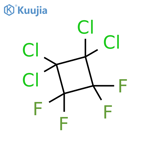

1,1,2,2-tetrachlorotetrafluorocyclobutane | 336-50-5 | C4F4Cl4 |

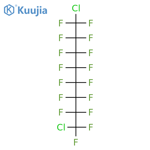

|

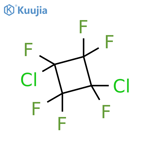

1,3-dichloro-1,2,2,3,4,4-hexafluorocyclobutane | 356-19-4 | C4F6Cl2 |

|

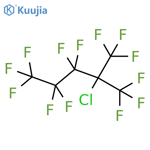

(2-Chloro)decafluoro-2-(trifluoromethyl)pentane | 67437-97-2 | C6CLF13 |

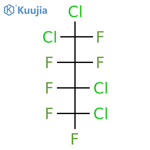

|

1,2-dichlorohexafluorocyclobutane | 356-18-3 | C4F6Cl2 |

|

1,8-Dichloroperfluorooctane | 647-25-6 | C8Cl2F16 |

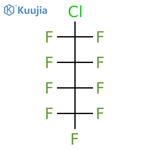

|

1-chlorononafluorobutane | 558-89-4 | C4F9Cl |

|

Hexafluoro-1,1,3,4-tetrachlorobutane | 423-38-1 | C4F6CL4 |

|

Decane,1,10-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-eicosafluoro- | 156186-28-6 | C10F20Cl2 |

|

1,16-Dichloroperfluorohexadecane | 1555-20-0 | C16F32Cl2 |

|

Propane,1,1,1,3,3,3-hexachloro-2,2-difluoro- | 3182-26-1 | C3F2Cl6 |

Letteratura correlata

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fornitori consigliati

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati